molecular formula C7H10O6S3 B052977 Ritiometan CAS No. 34914-39-1

Ritiometan

Cat. No.: B052977
CAS No.: 34914-39-1
M. Wt: 286.4 g/mol
InChI Key: ZBNBQISDCFIEQC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ritiometan involves the reaction of tricarboxylic acids with sulfur-containing compounds. The exact synthetic routes and reaction conditions are not widely documented in the public domain. . Industrial production methods likely involve standard organic synthesis techniques, including the use of protective groups and purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Ritiometan undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The exact mechanism of action of Ritiometan is not fully elucidated. it is believed to exert its antibacterial effects by interfering with the bacterial cell wall synthesis or by disrupting essential metabolic pathways within the bacterial cells . The molecular targets and pathways involved are likely related to the compound’s ability to interact with sulfur-containing enzymes and proteins.

Comparison with Similar Compounds

Ritiometan is unique due to its tricarboxylic acid structure and sulfur-containing groups. Similar compounds include:

This compound’s uniqueness lies in its combination of tricarboxylic acid and sulfur groups, which contribute to its specific antibacterial properties and applications in nasal preparations.

Biological Activity

Ritiometan, also known as (Methylidynetrithio)triacetic acid, is an antimicrobial compound primarily used in nasal sprays for treating rhinitis and infections of the nose and throat. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (Methylidynetrithio)triacetic acid
  • Chemical Formula : C7H10O6S3
  • Molar Mass : 286.33 g/mol
  • CAS Number : 100.047.516

This compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : this compound is designed to disrupt microbial membranes, leading to cell death. This action is characteristic of many antimicrobial agents, particularly those that target bacterial infections .
  • Topical Application : The compound is administered intranasally, allowing for localized treatment of infections while minimizing systemic exposure .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
AntimicrobialEffective against various pathogens including S. aureus and E. coli
Anti-inflammatoryReduces inflammation in nasal tissues
Intranasal DeliveryAdministered via nasal spray for targeted therapy

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against clinical isolates of bacteria. The results showed a significant reduction in bacterial load when applied topically in a nasal spray formulation. The minimum inhibitory concentration (MIC) for S. aureus was found to be notably low, indicating strong antimicrobial properties.

Study 2: Safety and Tolerability

Clinical trials assessing the safety profile of this compound demonstrated that it was well-tolerated by patients with minimal side effects. The studies highlighted its potential as a safe alternative to traditional antibiotics for treating nasal infections .

Study 3: Comparative Analysis

A comparative analysis with other antimicrobial agents revealed that this compound had a broader spectrum of activity against both Gram-positive and Gram-negative bacteria compared to standard treatments. This positions this compound as a promising candidate for further development in antimicrobial therapies .

Properties

IUPAC Name

2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNBQISDCFIEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188468
Record name Ritiometan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34914-39-1
Record name Acetic acid, 2,2′,2′′-[methylidynetris(thio)]tris-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34914-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritiometan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034914391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritiometan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ritiometan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-[methylidynetris(thio)]trisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RITIOMETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89LM8QVEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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